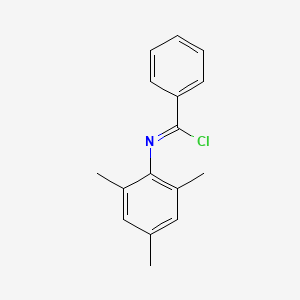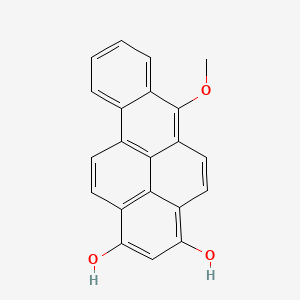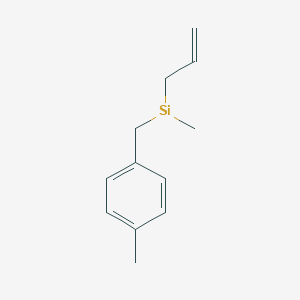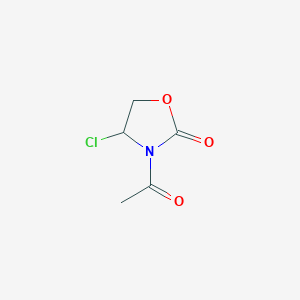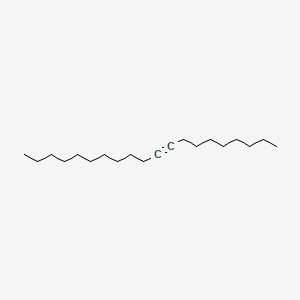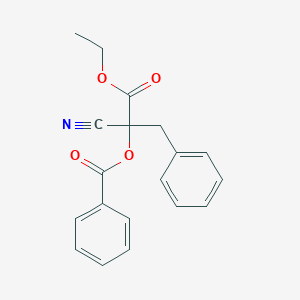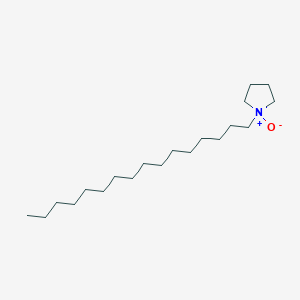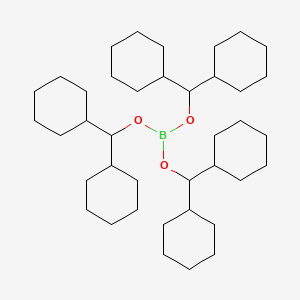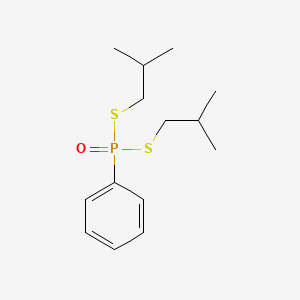
S,S-Bis(2-methylpropyl) phenylphosphonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,S-Bis(2-methylpropyl) phenylphosphonodithioate: is a chemical compound known for its unique structure and properties It is an ester of phosphonodithioic acid and is characterized by the presence of phenyl and 2-methylpropyl groups attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Bis(2-methylpropyl) phenylphosphonodithioate typically involves the reaction of phenylphosphonodithioic acid with 2-methylpropyl alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include phosphorus trichloride, sulfur, and the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: S,S-Bis(2-methylpropyl) phenylphosphonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The phenyl or 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
Chemistry: In chemistry, S,S-Bis(2-methylpropyl) phenylphosphonodithioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations.
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of pharmaceuticals and as a biochemical probe. Its reactivity with biological molecules makes it useful for studying enzyme mechanisms and protein interactions.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in lubricants, additives, and other industrial applications.
Mécanisme D'action
The mechanism of action of S,S-Bis(2-methylpropyl) phenylphosphonodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the phosphorus-sulfur bonds in the compound, which are reactive towards nucleophiles.
Comparaison Avec Des Composés Similaires
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Bis(2-ethylhexyl) phthalate: Another phthalate ester with similar applications.
Uniqueness: S,S-Bis(2-methylpropyl) phenylphosphonodithioate is unique due to its specific structure and reactivity. Unlike phthalate esters, which are primarily used as plasticizers, this compound has broader applications in chemistry, biology, and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
68598-40-3 |
|---|---|
Formule moléculaire |
C14H23OPS2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
bis(2-methylpropylsulfanyl)phosphorylbenzene |
InChI |
InChI=1S/C14H23OPS2/c1-12(2)10-17-16(15,18-11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Clé InChI |
WAUJFPADTNQEMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSP(=O)(C1=CC=CC=C1)SCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
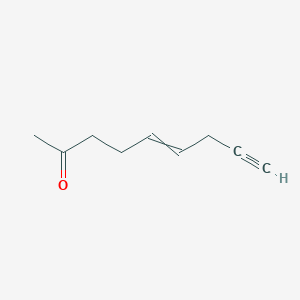
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
